molecular formula C10H6N4 B3350192 Pyrazino[2,3-g]quinoxaline CAS No. 261-43-8

Pyrazino[2,3-g]quinoxaline

Cat. No. B3350192
CAS RN: 261-43-8
M. Wt: 182.18 g/mol
InChI Key: RAHGMXOHVFGEDR-UHFFFAOYSA-N
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Description

Pyrazino[2,3-g]quinoxaline is a compound that has been used in various applications. It has been used as a photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy . It has also been employed as a π-linker in D–π–A type dyes for solar cell applications .


Synthesis Analysis

The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline has been reported. The process starts from tetraaminobenzoquinone, condensation to bis (triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis (triisopropylsilylethynyl)pyrazino [2,3-g]quinoxaline-5,10-dione .


Molecular Structure Analysis

The molecular structure of this compound facilitates strong π-π stacking interactions and efficient charge transfer within the molecular framework .


Chemical Reactions Analysis

This compound has been used as a building block for π-conjugated polymer semiconductors, which demonstrated a strong acid affinity by showing marked bathochromic shifts in their absorption spectra .


Physical And Chemical Properties Analysis

This compound has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm. It exhibits both a high fluorescence quantum yield (∼0.55) and singlet oxygen quantum yield (∼0.47) .

Mechanism of Action

Pyrazino[2,3-g]quinoxaline has been used in photodynamic therapy (PDT) experiments. Under one-photon excitation (1PE) of a 635 nm diode laser or two-photon excitation (2PE) of an 820 nm fs laser, it could cause cell death effectively, indicating its great potential as a novel photosensitizer for both 1PE- and 2PE-PDT applications .

Safety and Hazards

Specific hazards arising from Pyrazino[2,3-g]quinoxaline are not available in the data I retrieved .

Future Directions

Pyrazino[2,3-g]quinoxaline has shown great potential in various applications such as photodynamic therapy and solar cell applications. Future research could focus on further exploring its properties and potential applications .

properties

IUPAC Name

pyrazino[2,3-g]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHGMXOHVFGEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C3C(=CC2=N1)N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599385
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261-43-8
Record name Pyrazino[2,3-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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